molecular formula C13H10ClNO3 B12448293 (3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione

(3Z)-3-{[(4-chlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B12448293
M. Wt: 263.67 g/mol
InChI Key: FKSVOPHIZCCPMG-UHFFFAOYSA-N
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Description

(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyran ring substituted with a chlorophenyl group and an amino methylene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE typically involves the condensation of 4-chloroaniline with 6-methyl-2,4-pyrandione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-6-METHYLPYRAN-2,4-DIONE is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research and medicine. Additionally, its structure allows for diverse chemical modifications, making it a versatile molecule for various studies.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H10ClNO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3

InChI Key

FKSVOPHIZCCPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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